molecular formula C9H8N2O3 B8372184 4-methoxy-1H-indazole-5-carboxylic acid

4-methoxy-1H-indazole-5-carboxylic acid

Katalognummer: B8372184
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: KJDBRQOEQOHXOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “4-methoxy-1H-indazole-5-carboxylic acid” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The preparation methods for 4-methoxy-1H-indazole-5-carboxylic acid involve specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The industrial production methods for this compound are designed to optimize yield and purity, ensuring that the compound meets the required standards for research and application.

Analyse Chemischer Reaktionen

4-methoxy-1H-indazole-5-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the reaction process. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-methoxy-1H-indazole-5-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is used to study cellular processes and molecular interactions. In medicine, it has potential therapeutic applications and is used in drug development research. In industry, this compound is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 4-methoxy-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or research outcomes.

Vergleich Mit ähnlichen Verbindungen

4-methoxy-1H-indazole-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or biological activities. The comparison can be based on various factors, such as chemical properties, biological effects, and research applications. Some similar compounds include CID 2632, CID 6540461, CID 5362065, and CID 5479530 .

This detailed article provides an overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C9H8N2O3

Molekulargewicht

192.17 g/mol

IUPAC-Name

4-methoxy-1H-indazole-5-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-14-8-5(9(12)13)2-3-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11)(H,12,13)

InChI-Schlüssel

KJDBRQOEQOHXOC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC2=C1C=NN2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.